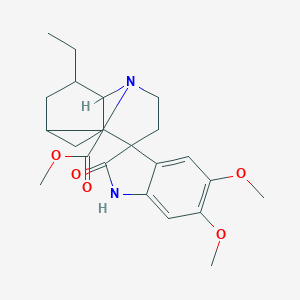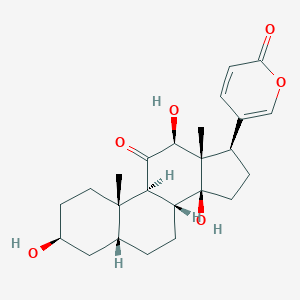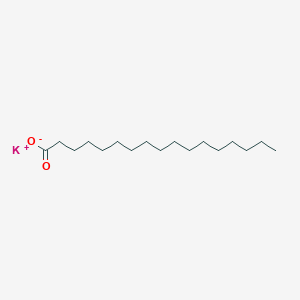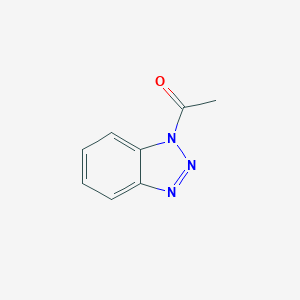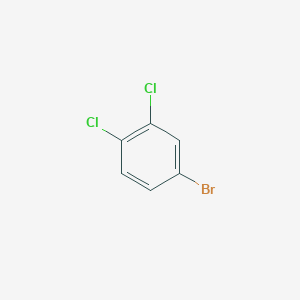
4-Bromo-1,2-dichlorobenzene
Overview
Description
4-Bromo-1,2-dichlorobenzene (BDB) is a benzene derivative that is frequently used in various chemical applications. It is characterized by the presence of a bromine atom and two chlorine atoms attached to the benzene ring. The compound has been the subject of numerous studies to understand its molecular structure, physical and chemical properties, and reactivity .
Synthesis Analysis
While the provided papers do not detail the synthesis of 4-Bromo-1,2-dichlorobenzene, it can be synthesized through halogenation reactions where a benzene ring is subjected to substitution reactions with bromine and chlorine in the presence of a suitable catalyst. The synthesis process would be designed to ensure the specific placement of the halogen atoms on the benzene ring.
Molecular Structure Analysis
The molecular structure of BDB has been investigated using various spectroscopic methods. Studies have shown that BDB has a higher electronic density, which is reflected in its molecular geometry and electronic properties . The crystal structure of related compounds, such as para-bromochlorobenzene, has been found to have a space group P21/a with two molecules in the unit cell, suggesting a statistical symmetry in the crystal .
Chemical Reactions Analysis
The reactivity of BDB has been explored through computational studies and spectroscopic methods. It forms a stable complex with isopentenylpyrophosphate transferase, showing inhibitory activity against this enzyme . Additionally, dissociative electron attachment studies on related bromochlorobenzenes have shown that the presence of bromine and chlorine atoms affects the fragmentation patterns upon electron attachment, which is temperature-dependent .
Physical and Chemical Properties Analysis
The physical and chemical properties of BDB have been extensively studied. Vibrational spectroscopy coupled with computational methods has provided insights into the IR and Raman spectra, allowing for the assignment of spectral bands and the understanding of the impact of di-substituted halogens on the benzene molecule . The compound's nonlinear optical properties and quantum chemical descriptors have been calculated, indicating potential applications in materials science . Solvent effects on the absorption spectrum of related compounds have also been discussed, showing that solvent polarity can induce shifts in the absorption maxima .
Scientific Research Applications
Spectroscopic Studies
4-Bromo-1,2-dichlorobenzene (BDB) has been a subject of interest in spectroscopic studies. A comprehensive study combining experimental and theoretical vibrational investigations of BDB revealed its higher electronic density. The research explored molecular geometry, Nuclear Magnetic Resonance (NMR), Natural Bond Orbital (NBO) analysis, and Natural Atomic Charge analysis through Density Functional Theory (DFT) calculations. This study highlights the compound's potential in nonlinear optical properties, quantum chemical descriptors, and local reactivity properties, making it significant in spectroscopic applications (Vennila et al., 2018).
Catalytic Oxidation Studies
The catalytic oxidation of 1,2-dichlorobenzene, including 4-Bromo-1,2-dichlorobenzene, has been studied over transition metal oxides supported on TiO2 and Al2O3. This research is crucial in understanding the reaction mechanisms and optimizing catalyst performance for environmental applications, such as pollutant degradation (Krishnamoorthy et al., 2000).
Photodissociation Kinetics
Studies on the photodissociation kinetics of bromochlorobenzenes, including 4-Bromo-1,2-dichlorobenzene, have provided insights into their dissociation dynamics. Such research is essential for understanding atmospheric reactions and the environmental fate of these compounds (Karlsson & Davidsson, 2008).
Catalytic Destruction Over Zeolites
The catalytic destruction of 1,2-dichlorobenzene over zeolites, including studies on 4-Bromo-1,2-dichlorobenzene, has been investigated. This research contributes to developing effective methods for the removal of hazardous compounds from industrial emissions and waste streams (Taralunga et al., 2006).
Theoretical Calculations and Analyses
Comprehensive computational studies, including theoretical calculations and analyses, have been conducted on similar compounds like 1-bromo-2,3-dichlorobenzene. These studies offer valuable insights into the electronic and structural aspects, contributing to a deeper understanding of the compound's chemical behavior (Arivazhagan et al., 2013).
Synthesis of Polyaza Macrocycles
Research on the synthesis of polyaza macrocycles using palladium-catalyzed amination of dichlorobenzene derivatives, including 4-Bromo-1,2-dichlorobenzene, has been explored. This synthesis is crucial in organic chemistry and pharmaceutical applications, showcasing the compound's versatility in chemical synthesis (Averin et al., 2009).
Safety And Hazards
Future Directions
4-Bromo-1,2-dichlorobenzene is used in the synthesis of N-arylated sultams . It can also undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids . These properties make it a valuable compound in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Relevant Papers There are several papers that provide more information about 4-Bromo-1,2-dichlorobenzene . These papers discuss its properties, synthesis, and applications in more detail.
properties
IUPAC Name |
4-bromo-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPZDVAZISWERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066353 | |
| Record name | Benzene, 4-bromo-1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-dichlorobenzene | |
CAS RN |
18282-59-2 | |
| Record name | 4-Bromo-1,2-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,2-dichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 4-bromo-1,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 4-bromo-1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,2-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-1,2-DICHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE64D7GD53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

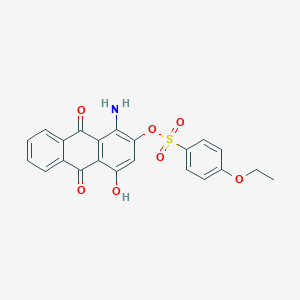
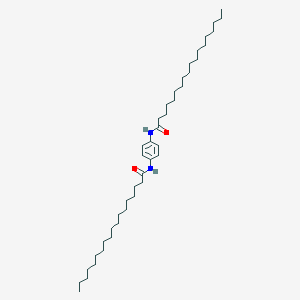
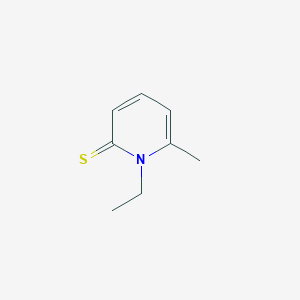
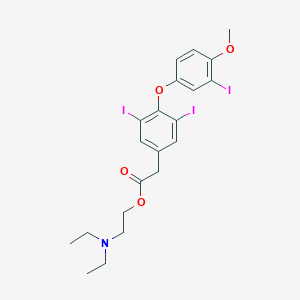
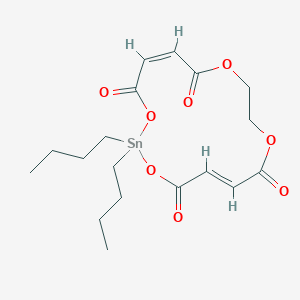
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
